1-(2-Bromo-4-nitrophenyl)piperidin-4-ol

Medicinal Chemistry Chemical Biology Physicochemical Properties

Researchers seeking selective, sequential functionalization of N-arylpiperidine scaffolds face limited options with simpler analogs lacking orthogonal reactivity. 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol solves this with dual synthetic handles: the bromine atom enables Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, while the nitro group serves as a latent amine (via reduction) for amide or sulfonamide diversification. This parallel reactivity supports rapid library synthesis for hit-to-lead CNS programs. Additionally, its distinct molecular weight (301.14 g/mol) provides a unique mass signature for MS-based probe studies. - Orthogonal Br/NO2 handles for parallel or sequential derivatization - Direct precursor to 4-aminopiperidine CNS pharmacophore via nitro reduction - Available at 95-98% purity with reliable global logistics

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 1072944-61-6
Cat. No. B1373248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Bromo-4-nitrophenyl)piperidin-4-ol
CAS1072944-61-6
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESC1CN(CCC1O)C2=C(C=C(C=C2)[N+](=O)[O-])Br
InChIInChI=1S/C11H13BrN2O3/c12-10-7-8(14(16)17)1-2-11(10)13-5-3-9(15)4-6-13/h1-2,7,9,15H,3-6H2
InChIKeyYOMKNXAARQAXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (CAS 1072944-61-6) | A Specialized Piperidine Building Block for Medicinal Chemistry and Chemical Biology


1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (CAS 1072944-61-6) is a heterocyclic small molecule belonging to the class of N-aryl-4-hydroxypiperidines [1]. This compound features a 2-bromo-4-nitrophenyl substituent on the piperidine nitrogen, with a molecular formula of C11H13BrN2O3 and a molecular weight of 301.14 g/mol [2]. The presence of both a bromine atom and a nitro group provides orthogonal synthetic handles for diverse chemical transformations [1]. This building block is available from multiple suppliers with purities typically ranging from 95% to 98% .

1
Dual orthogonal handles: Br for cross-coupling and NO₂ for amine conversion
2
Heavy-atom label: distinct MS signature for tracking in complex matrices
3
Commercial availability: multiple suppliers with defined purity specifications

The Unique 2-Bromo-4-nitrophenyl Motif: Why 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol Cannot Be Replaced by Simple Analogs


Direct substitution of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol with simpler analogs is precluded by the distinct combination of a heavy bromine atom and a strongly electron-withdrawing nitro group at precise positions on the aromatic ring. This specific arrangement is not merely a trivial variant; it dictates the compound's unique physicochemical signature and synthetic trajectory. The bromine atom provides a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures . Simultaneously, the nitro group serves as both a latent amino group (via reduction) and a strong electron-withdrawing moiety that profoundly influences the reactivity of the piperidine nitrogen and the aromatic ring . These orthogonal functionalities are absent or differently positioned in simpler N-arylpiperidines, rendering them unsuitable surrogates for applications requiring this precise combination of properties .

Target compound: Br + NO₂ handles
vs
Chloro analog: lacks heavy-atom mass shift
Chloro or non-halogenated analogs lack the heavy-atom signature, limiting MS differentiation in complex matrices.
2 orthogonal synthetic handles
vs
Single-handle analogs: limited diversification
Analogs without both Br and NO₂ groups lose orthogonal diversification handles, reducing library synthesis efficiency.
2-Br,4-NO₂ substitution pattern
vs
Isomeric variants: altered electronic character
Isomeric variants with substituents at other positions alter electronic character, which may shift reactivity and selectivity.

Quantitative Differentiation of 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (CAS 1072944-61-6) from Closest Analogs


Enhanced Molecular Weight and Heavy Atom Effect: Distinguishing 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol from its Chloro and Non-Halogenated Analogs

The presence of a bromine atom in the target compound confers a significantly higher molecular weight and unique heavy atom effect compared to its chloro and non-halogenated counterparts. This difference in mass and size can be leveraged in mass spectrometry-based assays for tracking and quantification, and it influences the compound's LogP and polar surface area (PSA), which are key determinants of membrane permeability and solubility [1].

Heavy atom & mass shift
Class-level
MW +35.5% vs non-halogenated analog
Supports MS-based assay differentiation
Predicted LogP/PSA; verify experimentally
Medicinal Chemistry Chemical Biology Physicochemical Properties

Orthogonal Synthetic Handles for Diversification: The 2-Bromo-4-nitrophenyl Group as a Gateway to Complex Libraries

The target compound possesses two distinct and orthogonal functional groups on the aromatic ring: a bromine atom suitable for metal-catalyzed cross-coupling reactions and a nitro group that can be selectively reduced to an amine. This contrasts with simpler analogs that lack one of these handles, limiting their synthetic utility. The bromine atom in the 2-position is particularly activated towards nucleophilic aromatic substitution and transition metal catalysis due to the strong electron-withdrawing effect of the para-nitro group .

Orthogonal synthetic handles
Class-level
2 handles vs 1 in single-handle analogs
Supports sequential derivatization workflow
Reactivity inferred; validate in system
Organic Synthesis Medicinal Chemistry Chemical Biology

Validated Purity and Commercial Availability: Ensuring Reproducible Results

While direct biological potency data for the compound is limited in the public domain, its utility as a research chemical is supported by its reliable commercial availability and defined purity standards. Reputable vendors supply this compound with certified purity levels of 96-98%, which is essential for reproducible experimental outcomes. This level of quality control is comparable to other specialized piperidine building blocks and ensures that researchers can obtain material suitable for demanding applications .

Vendor purity specification
Specification review
96–98% purity across major suppliers
Supports procurement reproducibility
Batch CoA verification advised
Chemical Procurement Reproducibility Quality Control

Optimal Deployment Scenarios for 1-(2-Bromo-4-nitrophenyl)piperidin-4-ol (CAS 1072944-61-6)


Synthesis of Diverse Piperidine-Based Libraries for SAR Exploration

The compound's orthogonal bromine and nitro handles make it an ideal core for generating libraries of N-arylpiperidines with varied substitution patterns. In a typical workflow, the nitro group can be reduced to an amine and subsequently derivatized via amide bond formation or sulfonylation, while the bromine atom can be used in parallel or sequentially in Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce aryl, heteroaryl, or amine substituents . This approach enables the rapid exploration of chemical space around the piperidine scaffold, a crucial step in hit-to-lead optimization in medicinal chemistry .

Probe Development for Chemical Biology Using MS-Based Detection

The compound's high molecular weight (301.14 g/mol) relative to simpler analogs provides a distinct mass signature, facilitating its use as a molecular probe in mass spectrometry-based assays. For instance, it can be incorporated into a larger molecule or used as a derivatizing agent where its unique mass shift allows for unambiguous detection and quantification in complex biological samples, such as cell lysates or plasma [1]. This is particularly valuable in target identification and mechanism-of-action studies where a clean, quantifiable signal is essential [2].

Precursor to 4-Aminopiperidine Derivatives for CNS Drug Discovery

Reduction of the nitro group yields the corresponding 4-aminopiperidine derivative, a structural motif frequently found in central nervous system (CNS) active compounds, including antipsychotics and antidepressants [3]. The 2-bromo substituent remains available for further elaboration or can be retained to modulate pharmacokinetic properties. This transformation unlocks access to a privileged pharmacophore for neuroscience research, with the starting material being a key, readily available intermediate .

Application
Selection Property
Validation Focus
Piperidine library diversification
Orthogonal handle availability
Sequential derivatization workflow
MS-based probe studies
Mass-distinct signature
Detection-method development
CNS pharmacophore synthesis
4-Aminopiperidine precursor access
Reduction and derivatization review
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